(S)-2-Aminonon-8-enoic acid

Übersicht

Beschreibung

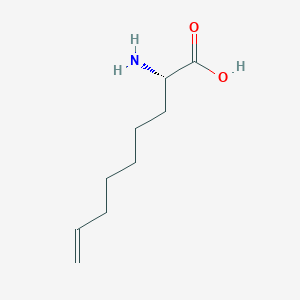

(S)-2-Aminonon-8-enoic acid is an organic compound that belongs to the class of amino acids. It contains both an amino group and a carboxylic acid group, making it a versatile molecule in various chemical reactions. This compound is particularly interesting due to its unique structure, which includes a double bond at the eighth carbon position, contributing to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (S)-2-Aminonon-8-enoic acid can be synthesized through several methods. One common approach involves the use of Grignard reagents, where a suitable alkyl halide is reacted with magnesium to form the Grignard reagent. This reagent is then treated with carbon dioxide to introduce the carboxylic acid group, followed by hydrolysis to yield the desired amino acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves the fermentation of specific microorganisms that can produce the compound in large quantities. This biotechnological approach is favored due to its efficiency and sustainability compared to traditional chemical synthesis methods .

Analyse Chemischer Reaktionen

Peptide Coupling Reactions

This compound serves as a precursor in peptide synthesis. Its α-amino group participates in standard peptide bond formation using coupling reagents like HATU or EDCI. For example:

-

Reaction : Coupling with dimethylcyclopropyl proline using HATU yields dipeptides for macrocyclic assemblies .

| Reaction Component | Conditions/Reagents | Product/Outcome | Yield | Source |

|---|---|---|---|---|

| P3 amino acid + proline | HATU, DMF, RT | Dipeptide intermediate | 85–93% | |

| Acid hydrolysis | NaOH/HCl | Free carboxylic acid for RCM | 90% |

Ring-Closing Metathesis (RCM)

The terminal alkene enables macrocyclization via RCM, a key step in synthesizing bioactive compounds:

-

Catalysts : Grubbs-I or Grubbs-II catalysts facilitate 15-membered ring formation .

-

E/Z Selectivity : Reactions typically yield mixtures (e.g., 1:1 E/Z isomers) .

| Substrate | Catalyst | Conditions | Macrocycle Size | Yield | Source |

|---|---|---|---|---|---|

| Tripeptide diene | Grubbs-I | Toluene, 60°C, 24h | 15-membered | 93% | |

| Advanced intermediates | Grubbs-II | Toluene/DCM, 40–80°C | 14–16-membered | 94% |

Asymmetric Hydrogenation

The alkene undergoes stereoselective hydrogenation to modify chain saturation:

-

Catalyst : [(COD)Rh((S,S)-Et-DUPHOS)]OTf achieves 99% enantiomeric excess .

-

Application : Generates saturated analogs for structure-activity relationship studies .

| Starting Material | Catalyst Loading | Hydrogen Pressure | Product | ee | Source |

|---|---|---|---|---|---|

| Ethyl 2-acetamido-8-nonenoate | 0.1 mol% | 50 psi H₂ | (S)-2-acetamido-8-nonanoate | 99% |

Esterification/Amidation

The carboxylic acid reacts with alcohols or amines under standard conditions:

-

Esterification : Methanol/H⁺ yields methyl esters for improved solubility .

-

Amidation : EDCI/HOBt forms amides for bioactive conjugates .

Oxidation/Ozonolysis

The alkene undergoes oxidative cleavage:

Protection/Deprotection Strategies

-

Amino Group Protection : Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl) groups are added using Boc₂O or Cbz-Cl .

-

Deprotection : Acidic (TFA/HCl) or catalytic hydrogenation conditions remove protecting groups .

| Protection Method | Reagent | Deprotection Method | Application | Source |

|---|---|---|---|---|

| Boc | Boc₂O, NaOH | TFA in DCM | Peptide synthesis | |

| Cbz | Cbz-Cl, base | H₂/Pd-C | Macrocycle functionalization |

Biological Interactions

Though not a direct chemical reaction, the compound interacts with enzymes via:

-

Receptor Binding : Modulates protease activity through non-covalent interactions .

-

Metabolic Incorporation : Acts as a substrate analog in protein biosynthesis .

Comparative Reactivity with Analogs

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Organic Molecules

(S)-2-Aminonon-8-enoic acid serves as a crucial building block in the synthesis of complex organic molecules. Its functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions. The compound can be utilized to create derivatives such as amides and esters, which are essential in synthetic organic chemistry .

Synthetic Routes

The synthesis of this compound typically involves:

- Grignard Reagents : Reacting alkyl halides with magnesium to form Grignard reagents followed by treatment with carbon dioxide.

- Fermentation : Utilizing specific microorganisms for biotechnological production, which is more sustainable than traditional chemical methods .

Biological Research

Metabolic Pathways and Enzyme Interactions

Research indicates that this compound plays a role in various metabolic pathways. It is studied for its interactions with enzymes and receptors within biological systems. The amino group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity .

Potential Therapeutic Applications

This compound has garnered attention for its potential therapeutic applications. It has been investigated as a precursor in drug synthesis and for its antiviral properties, particularly against the hepatitis C virus (HCV) NS3/NS4A protease. Inhibition of this enzyme is critical for reducing viral replication, positioning this compound as a candidate for antiviral drug development .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the manufacture of specialty chemicals and biodegradable polymers. Its unique properties make it suitable for creating materials that are environmentally friendly and sustainable.

Pharmaceutical Development

The compound's versatility extends to pharmaceutical applications where it can be used in the formulation of new drugs. Its ability to undergo various chemical reactions allows for the creation of complex drug molecules that may possess enhanced efficacy and reduced side effects .

Wirkmechanismus

The mechanism of action of (S)-2-Aminonon-8-enoic acid involves its interaction with specific enzymes and receptors in biological systems. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the double bond in the molecule can participate in various biochemical pathways, affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

(S)-2-Aminononanoic acid: Lacks the double bond, resulting in different chemical properties.

(S)-2-Aminooctanoic acid: Shorter carbon chain, affecting its reactivity and applications.

(S)-2-Aminodecanoic acid: Longer carbon chain, leading to variations in its physical and chemical behavior .

Uniqueness: (S)-2-Aminonon-8-enoic acid is unique due to the presence of the double bond at the eighth carbon position, which imparts distinct reactivity and potential for diverse applications compared to its saturated counterparts .

Biologische Aktivität

(S)-2-Aminonon-8-enoic acid, also known as (S)-2-amino-8-nonenoic acid, is a bioactive compound with significant implications in various biological processes. This amino acid derivative is characterized by its unique structure, which includes a nonene chain and an amino group that contribute to its biological activity. Recent studies have highlighted its potential roles in metabolic pathways and therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 171.24 g/mol. The compound features a chiral center, which is crucial for its biological activity. The structural representation is as follows:

Research indicates that this compound may interact with several biological targets, influencing various physiological processes:

- Metabolic Pathways : It is involved in the metabolism of fatty acids, particularly in the context of arachidonic acid derivatives, which are crucial for inflammatory responses and vascular regulation .

- Neurotransmitter Modulation : The compound has been shown to affect neurotransmitter systems, potentially influencing mood and cognitive functions .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for further exploration in antibiotic development .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Study on Inflammatory Response : A study demonstrated that this compound modulates the production of inflammatory mediators in macrophages, indicating its potential role in managing inflammatory diseases .

- Neuroprotective Effects : Another research highlighted the neuroprotective properties of this compound in cellular models of neurodegeneration, suggesting it may offer therapeutic benefits for conditions like Alzheimer's disease .

Summary of Key Findings

Synthesis and Formulation

The synthesis of this compound involves several steps, including the use of specific reagents and conditions to ensure high yields and purity. A typical synthetic route includes:

- Starting Materials : Utilize -protected amino acids.

- Reactions : Employ methods such as ring-closing metathesis to form the desired macrocyclic structures.

- Purification : Use chromatographic techniques to isolate the final product.

Formulation for in vivo studies often requires solubilization techniques involving DMSO and other solvents to ensure bioavailability .

Eigenschaften

IUPAC Name |

(2S)-2-aminonon-8-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-3-4-5-6-7-8(10)9(11)12/h2,8H,1,3-7,10H2,(H,11,12)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMSSWRWDBZUFC-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCCCCC[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586518 | |

| Record name | (2S)-2-Aminonon-8-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924307-76-6 | |

| Record name | (2S)-2-Aminonon-8-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.